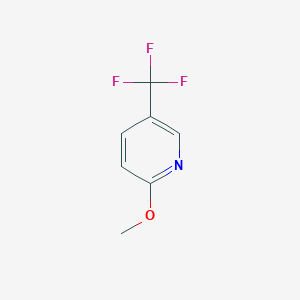

2-Méthoxy-5-(trifluorométhyl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

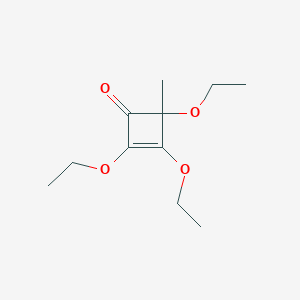

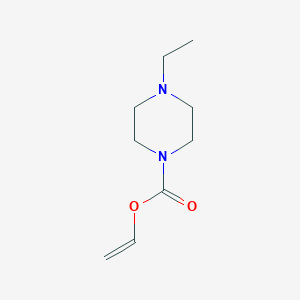

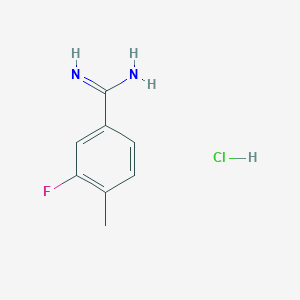

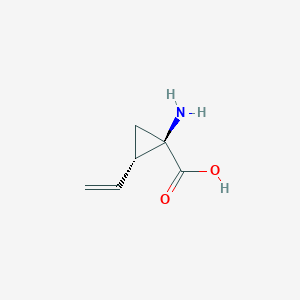

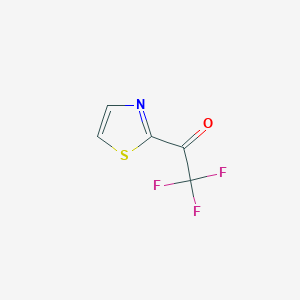

The synthesis of 2-methoxy-5-(trifluoromethyl)pyridine derivatives involves multiple steps, including reactions that introduce the trifluoromethyl group and the methoxy group to the pyridine ring. A notable synthesis approach involves the addition of lithiated methoxyallene to pivalonitrile, followed by cyclization and conversion processes that yield trifluoromethyl-substituted pyridinol derivatives. These methods demonstrate the compound's versatile synthetic accessibility and the possibility of creating various related structures through modifications of the synthesis route (Flögel et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-methoxy-5-(trifluoromethyl)pyridine and its derivatives has been explored through X-ray crystallography and spectroscopic methods. These studies reveal the spatial arrangement of atoms, bond lengths, angles, and the impact of substituents on the overall molecular conformation. For instance, the crystal structure of related compounds shows extended conformations and interactions that can influence the compound's reactivity and physical properties (Dash et al., 2008).

Chemical Reactions and Properties

2-Methoxy-5-(trifluoromethyl)pyridine participates in various chemical reactions, including cross-coupling reactions, which are pivotal for creating complex organic molecules. Its reactivity is influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. These properties facilitate its involvement in the formation of hypervalent complexes through intermolecular interactions, showcasing its potential as a building block in supramolecular chemistry (Nakash et al., 2005).

Applications De Recherche Scientifique

Synthèse chimique

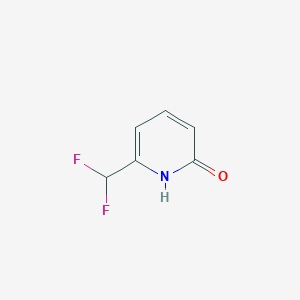

“2-Méthoxy-5-(trifluorométhyl)pyridine” est un composé chimique de formule moléculaire C7H6F3NO . Il est souvent utilisé en synthèse chimique en raison de sa structure unique. La présence d'un groupe trifluorométhyle et d'un cycle pyridine en fait un élément précieux dans la synthèse de diverses molécules complexes .

Développement de pesticides

Les trifluorométhylpyridines, y compris “this compound”, ont été observées comme ayant des propriétés de lutte antiparasitaire supérieures par rapport aux insecticides phényliques traditionnels . La présence de fluor et d'une structure pyridine dans ces composés contribue à leur efficacité en tant que pesticides .

Science des matériaux

Dans le domaine de la science des matériaux, “this compound” pourrait potentiellement être utilisée dans le développement de nouveaux matériaux. Sa structure chimique unique pourrait contribuer aux propriétés des matériaux résultants .

Recherche pharmaceutique

Bien qu'il n'y ait aucune preuve directe de l'utilisation de “this compound” en recherche pharmaceutique, les dérivés de la pyridine sont couramment utilisés dans le développement de divers médicaments. Par conséquent, il est possible que ce composé ait des applications potentielles dans ce domaine .

Safety and Hazards

2-Methoxy-5-(trifluoromethyl)pyridine is classified with the signal word “Warning” and is associated with the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mécanisme D'action

Target of Action

Trifluoromethyl pyridine derivatives have been associated with the peripheral sensory trigeminal nerves .

Mode of Action

Some trifluoromethyl pyridine derivatives have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor .

Biochemical Pathways

It’s worth noting that trifluoromethyl pyridine derivatives have been associated with the synthesis of fluazinam .

Result of Action

Some trifluoromethyl pyridine derivatives have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

It’s important to note that safety data sheets recommend storing the compound in a well-ventilated place and keeping it away from sources of ignition .

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIGTEGBOBDGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379517 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-45-9 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)